3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one hydrochloride
CAS No.: 1955547-61-1
Cat. No.: VC4310585
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955547-61-1 |
---|---|
Molecular Formula | C10H21ClN2O |
Molecular Weight | 220.74 |
IUPAC Name | 3,3-dimethyl-1-piperazin-1-ylbutan-1-one;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O.ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H |
Standard InChI Key | VLPVMEXHQJAUDY-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(=O)N1CCNCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a piperazine heterocycle (a six-membered ring with two nitrogen atoms) linked to a 3,3-dimethylbutan-1-one group. The hydrochloride salt forms via protonation of the piperazine nitrogen, yielding improved stability for laboratory handling. Key structural identifiers include:
Table 1: Fundamental Chemical Properties
The dihydrochloride variant (CAS 1044707-37-0) features two hydrochloride groups, altering solubility and crystallinity compared to the monohydrochloride form .
Spectroscopic and Computational Data
-
InChI Key: VLPVMEXHQJAUDY-UHFFFAOYSA-N (monohydrochloride)
-
InChI: InChI=1S/C10H20N2O.ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H
-
X-ray Crystallography: Data unavailable; molecular modeling suggests a planar piperazine ring with the dimethylbutanone group adopting a staggered conformation to minimize steric hindrance.
Synthesis and Industrial Production
Reaction Pathways
The monohydrochloride form is synthesized through nucleophilic substitution between 3,3-dimethylbutan-1-one and piperazine under acidic conditions:
Table 2: Optimal Synthesis Parameters
Parameter | Condition | Impact on Yield |
---|---|---|
Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |
Temperature | 60–70°C | Balances reaction rate and side-product formation |
Reaction Time | 8–12 hours | >90% conversion beyond 8 hours |
Catalyst | None required | — |
Purification Techniques
Post-synthesis, the crude product is purified via:
-
Recrystallization: From hot ethanol/water mixtures, yielding 85–92% purity.
-
Column Chromatography: Silica gel with dichloromethane/methanol (9:1) eluent achieves >98% purity for pharmacological assays.
Biological Activity and Mechanism of Action
Receptor Interactions
In vitro studies suggest affinity for serotonin (5-HT) and dopamine (D) receptors, implicating potential anxiolytic or antipsychotic effects . The piperazine moiety facilitates hydrogen bonding with receptor residues, while the dimethylbutanone group contributes to hydrophobic interactions.
Table 3: Preliminary Pharmacological Data
Target | IC (nM) | Assay Type | Source |
---|---|---|---|
5-HT | 320 ± 45 | Radioligand binding | |
D | 890 ± 120 | Functional cAMP | |
MAO-A | >10,000 | Enzymatic inhibition |
Metabolic Pathways
Hepatic microsome assays indicate primary metabolism via CYP3A4-mediated oxidation of the piperazine ring, producing inactive carboxylated metabolites. Plasma half-life in rodent models: 2.3 ± 0.4 hours .
Comparative Analysis with Structural Analogs
Table 4: Key Differences from Related Compounds
Compound | Structural Variation | Bioactivity Shift |
---|---|---|
3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-1-one | Pyrrolidine instead of piperazine | Reduced 5-HT affinity (-40%) |
1-(Piperazin-1-yl)propan-1-one | Shorter carbon chain | Increased MAO-B inhibition |
The dimethyl substitution on the butanone backbone enhances metabolic stability compared to non-methylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume